2-[1-[3-(Dibenzylamino)phenyl]propyl]-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-3-[(2S,3S)-2-ACETYL-3-[3-[BIS(PHENYLMETHYL)AMINO]PHENYL]-1-OXOPENTYL]-4-PHENYL-2-OXAZOLIDINONE is a complex organic compound with a unique structure that includes an oxazolidinone ring, a phenyl group, and a bis(phenylmethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-[(2S,3S)-2-ACETYL-3-[3-[BIS(PHENYLMETHYL)AMINO]PHENYL]-1-OXOPENTYL]-4-PHENYL-2-OXAZOLIDINONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring, the introduction of the phenyl and bis(phenylmethyl)amino groups, and the acetylation of the intermediate compounds. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-3-[(2S,3S)-2-ACETYL-3-[3-[BIS(PHENYLMETHYL)AMINO]PHENYL]-1-OXOPENTYL]-4-PHENYL-2-OXAZOLIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The phenyl and bis(phenylmethyl)amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(4R)-3-[(2S,3S)-2-ACETYL-3-[3-[BIS(PHENYLMETHYL)AMINO]PHENYL]-1-OXOPENTYL]-4-PHENYL-2-OXAZOLIDINONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-3-[(2S,3S)-2-ACETYL-3-[3-[BIS(PHENYLMETHYL)AMINO]PHENYL]-1-OXOPENTYL]-4-PHENYL-2-OXAZOLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4R)-3-[(2S,3S)-2-ACETYL-3-[3-[BIS(PHENYLMETHYL)AMINO]PHENYL]-1-OXOPENTYL]-4-PHENYL-2-OXAZOLIDINONE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C36H36N2O4 |
---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
2-[1-[3-(dibenzylamino)phenyl]propyl]-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C36H36N2O4/c1-3-32(34(26(2)39)35(40)38-33(25-42-36(38)41)29-18-11-6-12-19-29)30-20-13-21-31(22-30)37(23-27-14-7-4-8-15-27)24-28-16-9-5-10-17-28/h4-22,32-34H,3,23-25H2,1-2H3 |
InChI Key |
OFFBHRASEZKSAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C(=O)C)C(=O)N4C(COC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.